molecular formula C28H27N3O2S B2414164 N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide CAS No. 532970-77-7

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide

Cat. No.: B2414164
CAS No.: 532970-77-7
M. Wt: 469.6
InChI Key: TZCOZSRQDVLUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C28H27N3O2S and its molecular weight is 469.6. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve signal transmission, and its inhibition can have significant effects on neurological function.

Biochemical Pathways

The compound may affect the cholinergic pathway, given its potential role as an AChE inhibitor . Inhibition of AChE would prevent the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. This could affect various downstream processes, including muscle contraction, heart rate, and other functions regulated by acetylcholine.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it acts as an AChE inhibitor, it could lead to increased acetylcholine levels, affecting nerve signal transmission and potentially having neuroprotective effects .

Properties

IUPAC Name

N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2S/c1-20-10-12-22(13-11-20)28(33)29-15-17-30-18-26(23-7-3-5-9-25(23)30)34-19-27(32)31-16-14-21-6-2-4-8-24(21)31/h2-13,18H,14-17,19H2,1H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCOZSRQDVLUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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